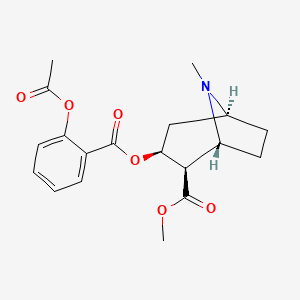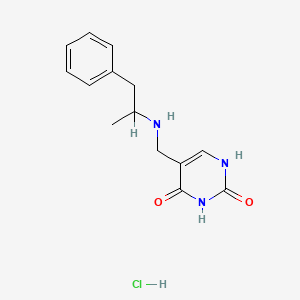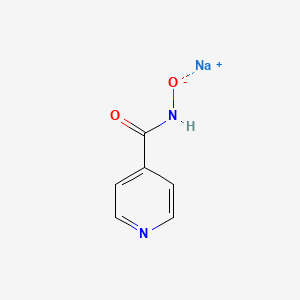
Sodium Isonicotinohydroxamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium Isonicotinohydroxamate is a chemical compound with the molecular formula C6H5N2O2Na. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a sodium ion bonded to an isonicotinohydroxamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium Isonicotinohydroxamate can be synthesized through several methods. One common approach involves the reaction of isonicotinic acid with hydroxylamine to form isonicotinohydroxamic acid, which is then neutralized with sodium hydroxide to yield this compound. The reaction conditions typically involve moderate temperatures and controlled pH levels to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process begins with the synthesis of isonicotinohydroxamic acid, followed by its neutralization with sodium hydroxide. The resulting solution is then purified through crystallization or other separation techniques to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions: Sodium Isonicotinohydroxamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxamate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides or amines can be used under mild to moderate conditions.
Major Products Formed:
Oxidation: Oximes, nitriles.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium Isonicotinohydroxamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydroxamic acids and related compounds.
Biology: It has been studied for its potential as an enzyme inhibitor, particularly in the inhibition of metalloproteases.
Medicine: Research has explored its potential as an anticancer agent due to its ability to chelate metal ions and inhibit certain enzymes.
Industry: It is used in the formulation of various industrial products, including corrosion inhibitors and metal chelating agents.
Mechanism of Action
The mechanism of action of Sodium Isonicotinohydroxamate involves its ability to chelate metal ions, which can inhibit the activity of metalloproteases and other metal-dependent enzymes. This chelation disrupts the normal function of these enzymes, leading to various biological effects. The compound’s molecular targets include metalloproteases and other enzymes that require metal ions for their activity.
Comparison with Similar Compounds
Sodium Isonicotinohydroxamate can be compared with other hydroxamic acids and their sodium salts. Similar compounds include:
- Sodium Acetohydroxamate
- Sodium Benzohydroxamate
- Sodium Salicylhydroxamate
Uniqueness: this compound is unique due to its isonicotinic acid moiety, which imparts specific chemical and biological properties. Compared to other hydroxamic acids, it has distinct metal-chelating abilities and enzyme inhibition profiles, making it valuable in various research and industrial applications.
Properties
CAS No. |
10335-86-1 |
|---|---|
Molecular Formula |
C6H5N2NaO2 |
Molecular Weight |
160.11 g/mol |
IUPAC Name |
sodium;N-oxidopyridine-4-carboxamide |
InChI |
InChI=1S/C6H5N2O2.Na/c9-6(8-10)5-1-3-7-4-2-5;/h1-4H,(H-,7,8,9,10);/q-1;+1 |
InChI Key |
WUHNGKDDWSKKBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C(=O)N[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



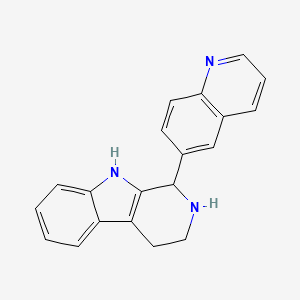
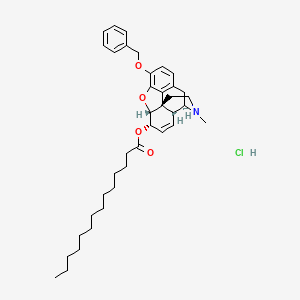
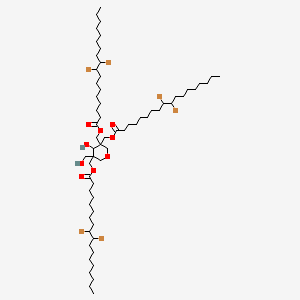
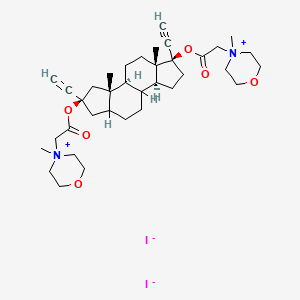
![3-(6H-benzo[b][1,4]benzodioxepin-6-yl)-N,N-diethylpropan-1-amine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12779558.png)
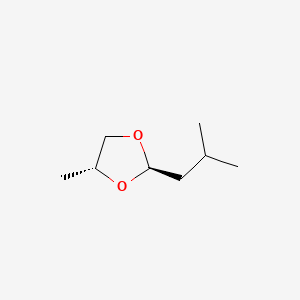
![[4-phenyl-1-(2-phenylethyl)piperidin-4-yl] acetate;hydrochloride](/img/structure/B12779573.png)
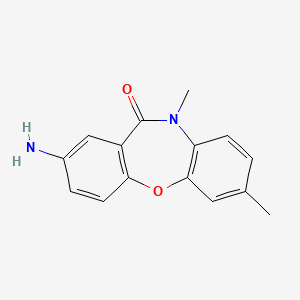
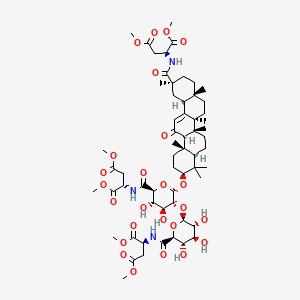
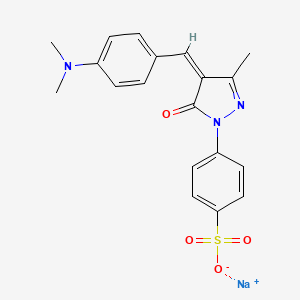
![2-tert-butyl-4-[[dimethyl(phenyl)silyl]methoxy]phenol](/img/structure/B12779620.png)
